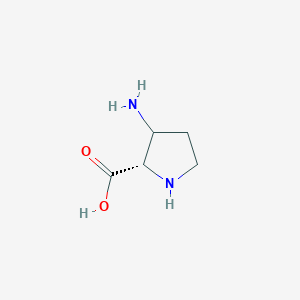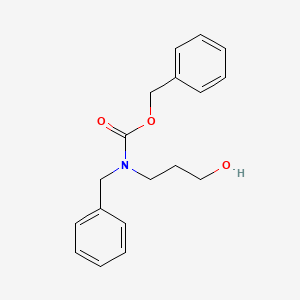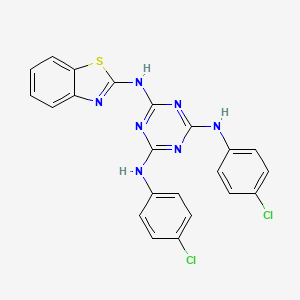
(2S)-3-Aminopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Aminopyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for various chemical syntheses and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Aminopyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 3-pyrrolidinone with an appropriate amine source under reducing conditions. This reaction can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and enantioselectivity. For example, the use of engineered strains of Escherichia coli or Saccharomyces cerevisiae can facilitate the production of this compound through fermentation processes.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-3-Aminopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for amide formation.
Major Products: The major products formed from these reactions include imines, oximes, alcohols, aldehydes, and various amide derivatives.
Applications De Recherche Scientifique
(2S)-3-Aminopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of peptides and proteins with specific biological activities.
Medicine: This compound is investigated for its potential therapeutic applications, including as a scaffold for drug design and development.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which (2S)-3-Aminopyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
(2S,3R)-3-Amino-2-hydroxydecanoic acid: Another chiral amino acid with similar structural features.
(2S,3R)-3-Alkylglutamates: These compounds share the pyrrolidine ring structure and are used in similar applications.
Uniqueness: (2S)-3-Aminopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its versatility as a building block make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
24279-08-1 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
(2S)-3-aminopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2,6H2,(H,8,9)/t3?,4-/m0/s1 |
Clé InChI |
VJLXSTXGGXYQCT-BKLSDQPFSA-N |
SMILES isomérique |
C1CN[C@@H](C1N)C(=O)O |
SMILES canonique |
C1CNC(C1N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12450737.png)
![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B12450745.png)
![[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12450751.png)

![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide](/img/structure/B12450765.png)


![[(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)

![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)
![N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12450817.png)

![[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)
